Fmoc-2-Iodo-D-phénylalanine

Vue d'ensemble

Description

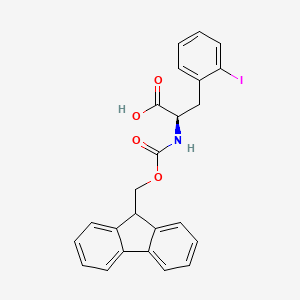

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-iodophenyl)propanoic acid is a useful research compound. Its molecular formula is C24H20INO4 and its molecular weight is 513.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-iodophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-iodophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of peptide-based drugs. Its fluorene moiety contributes to enhanced stability and bioactivity, making it suitable for developing therapeutics targeting specific biological pathways.

Anticancer Activity

Research has indicated that derivatives of this compound can exhibit anticancer properties. For example, studies have shown that fluorene derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The incorporation of iodine in the structure may enhance the compound's ability to target specific cancer types through radioiodine therapy.

Drug Delivery Systems

The unique structural characteristics of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-iodophenyl)propanoic acid make it an attractive candidate for drug delivery applications. Its ability to form stable complexes with various therapeutic agents can improve the solubility and bioavailability of poorly soluble drugs.

Formulation Studies

Formulation studies have demonstrated that this compound can be utilized in developing liposomal formulations, which enhance the pharmacokinetic profiles of encapsulated drugs. Its compatibility with lipid bilayers allows for efficient drug encapsulation and release.

Biochemical Research

In biochemical research, this compound is employed as a tool for studying protein interactions and enzyme activities. Its ability to selectively modify amino acids in peptides allows researchers to probe the functional roles of specific residues in proteins.

Enzyme Inhibition Studies

Studies have utilized fluorene derivatives to investigate the inhibition of enzymes such as proteases and kinases. The modification of active site residues with this compound has provided insights into enzyme mechanisms and potential therapeutic targets.

Case Studies

Mécanisme D'action

Target of Action

The primary targets of Fmoc-2-Iodo-D-Phenylalanine are bacteria, specifically Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) . The compound has been found to have antimicrobial properties .

Mode of Action

Fmoc-2-Iodo-D-Phenylalanine interacts with its bacterial targets by entering the cell and reducing the glutathione levels . At higher concentrations, it triggers oxidative and osmotic stress and alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .

Biochemical Pathways

The compound affects the biochemical pathways related to bacterial growth and survival. By reducing glutathione levels and triggering oxidative and osmotic stress, it disrupts the normal functioning of the bacteria .

Result of Action

The result of Fmoc-2-Iodo-D-Phenylalanine’s action is the reduction of bacterial load both in vitro and in the skin wound infections of mice . It has been found to inhibit bacterial growth and even eradicate already formed biofilms .

Action Environment

The action of Fmoc-2-Iodo-D-Phenylalanine can be influenced by environmental factors. For instance, the compound shows surfactant-like properties with a critical micelle concentration nearly equivalent to its minimum bactericidal concentration . This suggests that the compound’s antibacterial activity could be influenced by factors that affect surfactant properties, such as pH and ionic strength.

Activité Biologique

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-iodophenyl)propanoic acid, often referred to as Fmoc-amino acid derivatives, is a complex organic compound with significant implications in medicinal chemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in peptide synthesis, and a propanoic acid backbone that enhances its biological activity. The unique structure allows for diverse modifications, contributing to its potential applications in drug design and therapeutic development.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes:

- Fluorenylmethoxycarbonyl group (Fmoc) : A widely used protecting group in the synthesis of peptides.

- Iodophenyl moiety : Imparts unique electronic properties that can enhance biological interactions.

While specific mechanisms of action for this compound are not extensively documented, its role as a building block in peptide synthesis suggests that its biological activity is largely dependent on the final peptide's structure and target interactions. Compounds with similar structures have been shown to exhibit various pharmacological activities, including:

- Antimicrobial properties

- Inhibition of enzyme activities

- Modulation of receptor interactions

Biological Activity Assessment

Biological activity is typically evaluated through bioassays that measure the efficacy of synthesized peptides against various biological targets. The following table summarizes some biological activities associated with similar compounds:

Case Studies

- Inhibition of Enzyme Activity : A study demonstrated that derivatives of fluorene, including those similar to (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-iodophenyl)propanoic acid, exhibited inhibition against cyclooxygenase enzymes, which are critical in inflammatory pathways. This suggests potential applications in anti-inflammatory drug development .

- Antimicrobial Activity : Research has indicated that compounds containing the iodophenyl group can display significant antimicrobial properties. For example, derivatives were tested against various bacterial strains, showing promising results in inhibiting growth .

- Peptide Synthesis Applications : The Fmoc group allows for efficient synthesis of peptides with high purity and yield. Studies have highlighted the effectiveness of Fmoc-protected amino acids in producing biologically active peptides that modulate physiological responses .

Safety and Toxicity

While specific toxicity data for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-iodophenyl)propanoic acid is limited, general safety guidelines for Fmoc-protected amino acids suggest potential skin and eye irritation upon exposure. It is essential to consult safety data sheets (SDS) during handling .

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20INO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKDZEDXFIXGNK-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718511 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-iodo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478183-65-2 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-iodo-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-iodo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.